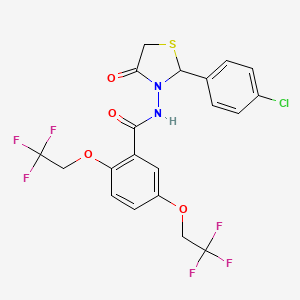
3beta-Acetoxyurs-12-en-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Acetoxyurs-12-en-11-one: is a naturally occurring ursane triterpenoid. It is known for its antimicrobial properties and can be isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl (Moraceae) . This compound has shown extensive antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxyurs-12-en-11-one typically involves the extraction from natural sources such as the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl . The extraction process involves the use of methanolic extracts, followed by purification steps to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process would involve the use of solvents and chromatographic techniques to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3beta-Acetoxyurs-12-en-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3beta-Acetoxyurs-12-en-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial properties against various bacteria and fungi
Medicine: Potential use in developing new antibiotics and antifungal agents.
Mechanism of Action
The antimicrobial activity of 3beta-Acetoxyurs-12-en-11-one is attributed to its ability to disrupt the cell membranes of bacteria and fungi . This disruption leads to the leakage of cellular contents and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with membrane lipids and proteins.
Comparison with Similar Compounds
11-Ketoamyrinacetate: Another ursane triterpenoid with similar antimicrobial properties.
Terminolic Acid: Known for its antimicrobial and anti-inflammatory properties.
Sulfamerazine: An antibiotic used to treat bacterial infections.
Chloramphenicol: A broad-spectrum antibiotic.
Uniqueness: 3beta-Acetoxyurs-12-en-11-one is unique due to its specific structure and the presence of an acetoxy group at the 3beta position, which contributes to its potent antimicrobial activity . This structural feature distinguishes it from other similar compounds and enhances its effectiveness against a wide range of microorganisms.
Properties
Molecular Formula |
C32H50O3 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1 |
InChI Key |
JPJFFXBKQYGGMF-OPRPSYRCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



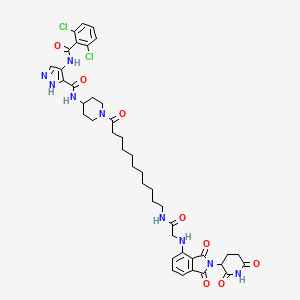
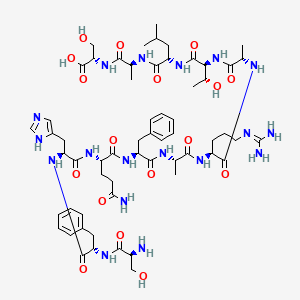

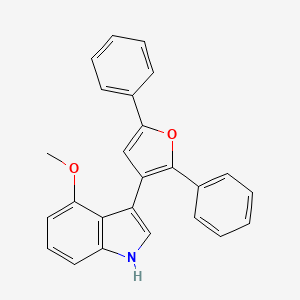
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
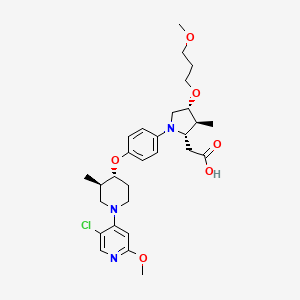

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
